

"Methyl 3-(pyrimidin-5-yl)propanoate" molecular weight

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Compound of Interest

Compound Name: Methyl 3-(pyrimidin-5-yl)propanoate

Cat. No.: B3040663

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An In-depth Technical Guide on **Methyl 3-(pyrimidin-5-yl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of **Methyl 3-(pyrimidin-5-yl)propanoate**, with a focus on its molecular weight. Due to the specific nature of this compound, established experimental protocols and signaling pathways are not widely documented in publicly available literature. Therefore, this guide also presents a generalized experimental workflow for the characterization of novel chemical entities, which can be adapted for the study of **Methyl 3-(pyrimidin-5-yl)propanoate**.

Physicochemical Data

The fundamental characteristics of a molecule are critical for its application in research and development. The molecular formula and weight are primary identifiers.

Molecular Identity

- IUPAC Name: **methyl 3-(pyrimidin-5-yl)propanoate**[\[1\]](#)
- Molecular Formula: **C₈H₁₀N₂O₂**[\[1\]](#)
- CAS Number: **224776-16-3**[\[1\]](#)

Quantitative Data Summary

The molecular weight of **Methyl 3-(pyrimidin-5-yl)propanoate** has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.

Property	Value	Source
Molecular Weight	166.18 g/mol	PubChem[1]
166.179 g/mol	Spectrum Chemical[2]	
166.1799927 g/mol	CymitQuimica[3]	
Monoisotopic Mass	166.074227566 Da	PubChem[1]

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of each atom in the molecule. The standard atomic weights used are approximately:

- Carbon (C): 12.011 u[4][5]
- Hydrogen (H): 1.008 u[6][7][8][9]
- Nitrogen (N): 14.007 u[10][11][12][13][14]
- Oxygen (O): 15.999 u[15][16][17][18][19]

The calculation for $C_8H_{10}N_2O_2$ is as follows: $(8 \times 12.011) + (10 \times 1.008) + (2 \times 14.007) + (2 \times 15.999) = 166.18 \text{ g/mol}$

Experimental Protocols

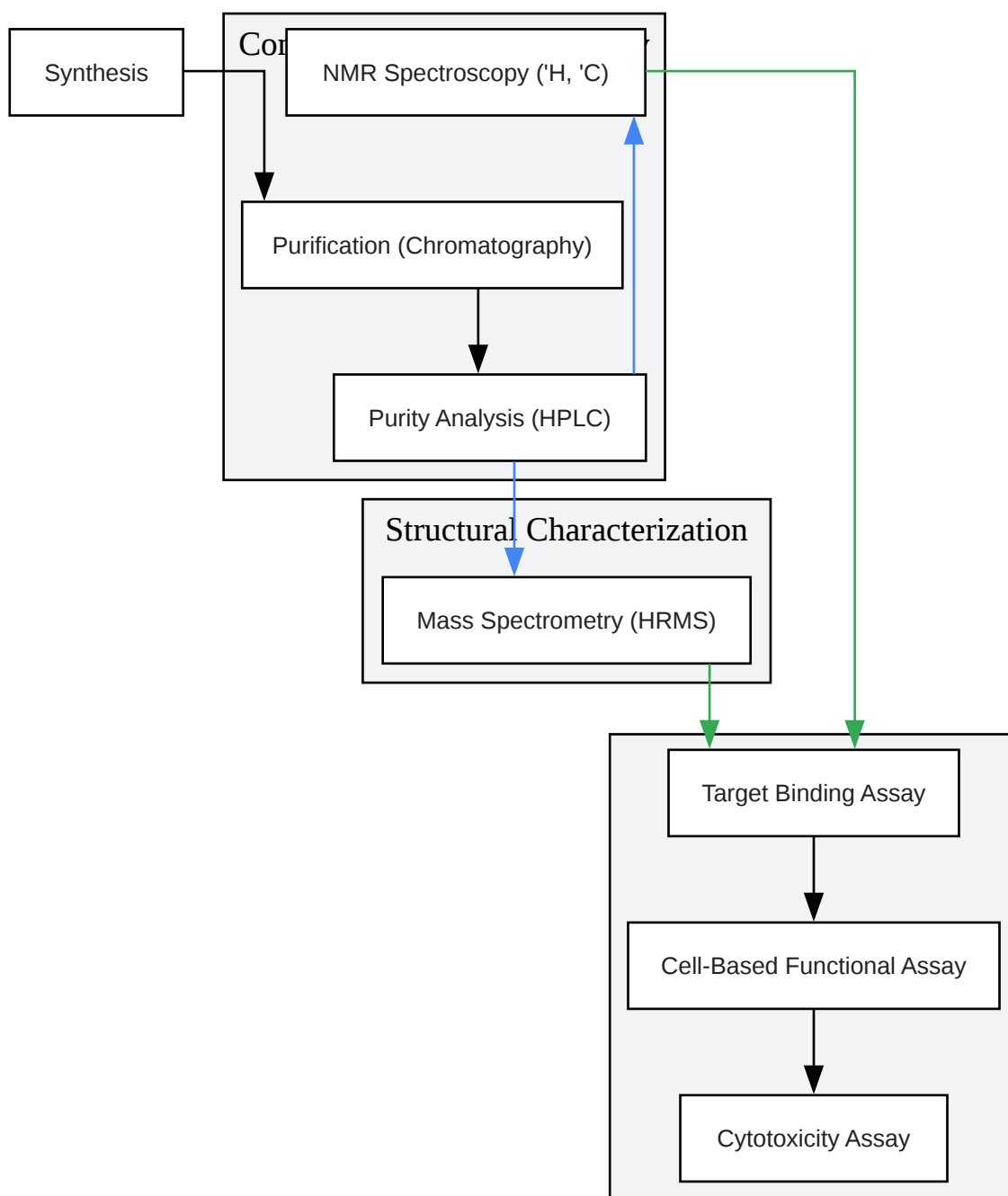
Specific, validated experimental protocols for the synthesis or biological evaluation of **Methyl 3-(pyrimidin-5-yl)propanoate** are not readily available in the public domain. However, a general methodology for the characterization of a novel small molecule is presented below.

General Protocol for Physicochemical Characterization

- Synthesis and Purification:
 - Synthesize **Methyl 3-(pyrimidin-5-yl)propanoate** via a suitable organic reaction, such as the esterification of 3-(pyrimidin-5-yl)propanoic acid.
 - Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
 - Monitor the purification process by thin-layer chromatography (TLC).
- Structural Elucidation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H NMR and ^{13}C NMR spectra to confirm the chemical structure and assess purity.
 - Mass Spectrometry (MS):
 - Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula.
- Purity Assessment:
 - High-Performance Liquid Chromatography (HPLC):
 - Develop a suitable HPLC method using a C18 column.
 - Use a mobile phase gradient of acetonitrile in water with 0.1% formic acid.
 - Determine the purity of the compound by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).

Workflow and Pathway Visualizations

As no specific signaling pathways involving **Methyl 3-(pyrimidin-5-yl)propanoate** have been documented, a generalized workflow for the initial characterization and screening of a novel chemical compound is provided below.



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Caption: A generalized workflow for the synthesis, characterization, and initial screening of a novel chemical compound.

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